1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropanation reactions.
Attachment of the ethyl group: This can be done via alkylation reactions.
Formation of the urea linkage: This step usually involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halides and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a component in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea
- 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-hydroxyphenyl)urea
Uniqueness
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-15-7-5-14(6-8-15)21-18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIPPOLESKSGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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